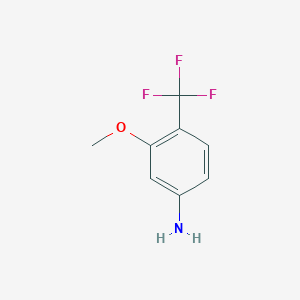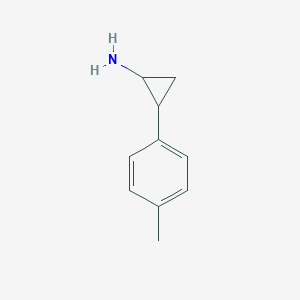
2-(4-Methylphenyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)cyclopropanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Methylcyclopropylamine or 4-MCPA and is a cyclopropane derivative. The compound has a molecular formula of C10H13N and a molecular weight of 147.22 g/mol.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)cyclopropanamine is not well understood. However, some studies have suggested that the compound may act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This action may lead to an increase in the levels of these neurotransmitters in the brain, which may result in the antidepressant and analgesic effects observed in some studies.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4-Methylphenyl)cyclopropanamine are still being studied. Some studies have suggested that the compound may have an effect on the levels of various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. Other studies have suggested that the compound may have an effect on the levels of various cytokines and other inflammatory markers in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Methylphenyl)cyclopropanamine in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, the compound has been shown to have a wide range of potential applications, which makes it useful for researchers in various fields. However, one limitation of using the compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of studies involving the compound.
Orientations Futures
There are many potential future directions for research involving 2-(4-Methylphenyl)cyclopropanamine. Some areas of research that could be explored include the compound's potential as a treatment for various neurological and psychiatric disorders, as well as its potential as an anti-inflammatory agent. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on various neurotransmitters and cytokines. Overall, 2-(4-Methylphenyl)cyclopropanamine is a compound with significant potential for use in scientific research, and further studies are needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 2-(4-Methylphenyl)cyclopropanamine involves the reaction of 4-methylphenylacetonitrile with ethyl diazoacetate in the presence of a copper catalyst. The reaction leads to the formation of an intermediate product, which is then hydrolyzed to obtain the final product. This method of synthesis has been reported in various scientific journals and has been found to be efficient in producing high yields of the compound.
Applications De Recherche Scientifique
The potential applications of 2-(4-Methylphenyl)cyclopropanamine in scientific research are vast. The compound has been studied for its potential as a pharmaceutical agent, as well as for its use in the synthesis of other compounds. Some studies have shown that 2-(4-Methylphenyl)cyclopropanamine has potential as an antidepressant and anti-inflammatory agent. The compound has also been studied for its potential as an analgesic and as a treatment for Parkinson's disease.
Propriétés
Numéro CAS |
19009-67-7 |
|---|---|
Nom du produit |
2-(4-Methylphenyl)cyclopropanamine |
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-(4-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-4-8(5-3-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |
Clé InChI |
JVDFHGQPUOICBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC2N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC2N |
Synonymes |
2-AMino-1-p-tolyl-cyclopropan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)


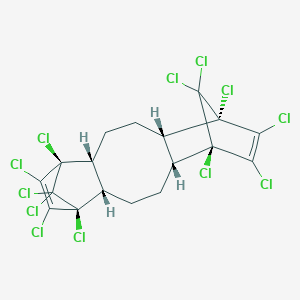
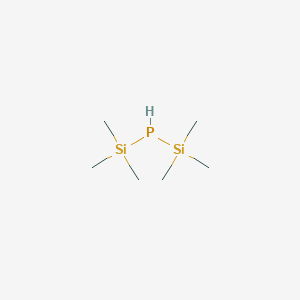
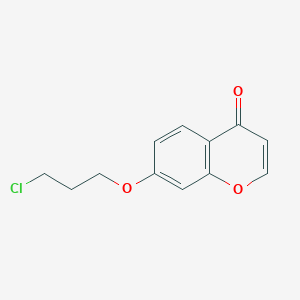
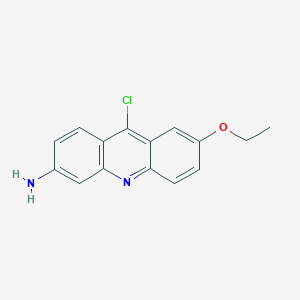


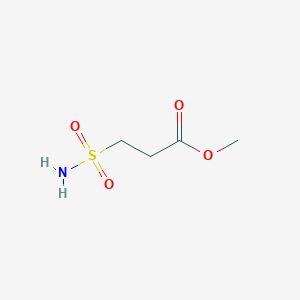
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
